molecular formula C11H12F3NO3 B2356993 Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate CAS No. 1781459-26-4

Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate

Cat. No.: B2356993
CAS No.: 1781459-26-4
M. Wt: 263.216
InChI Key: VDKWFSXYUUVMRH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of trifluoromethyl and methoxyphenyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-methoxybenzaldehyde and trifluoroacetic acid.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: Finally, the esterification of the amino intermediate with methanol yields this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl and methoxyphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: The compound is utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The methoxyphenyl group may contribute to its overall stability and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,3,3-trifluoro-2-methylpropionate
  • Methyl 3,3,3-trifluoro-2-oxopropanoate
  • Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate

Uniqueness

Methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-17-8-5-3-4-7(6-8)10(15,9(16)18-2)11(12,13)14/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKWFSXYUUVMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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